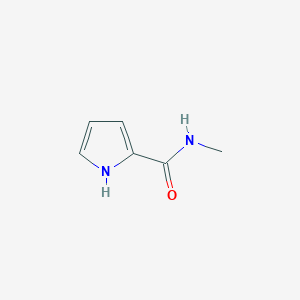
4-tert-Butylphthalic acid
Descripción general
Descripción
4-tert-Butylphthalic acid is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a tert-butyl group. This compound is known for its white to yellowish crystalline powder appearance and is soluble in organic solvents like ethanol, acetone, and chloroform, but poorly soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-tert-Butylphthalic acid can be synthesized through the oxidation of 4-tert-butyltoluene using potassium permanganate as an oxidizing agent. The reaction typically involves heating the mixture under reflux conditions .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting o-xylene with chloro-tert-butane in the presence of a catalyst like iodine to form 4-tert-butyl o-xylene. This intermediate is then oxidized using potassium permanganate to yield this compound .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form 4-tert-butylphthalic anhydride.
Reduction: It can be reduced to form 4-tert-butylphthalic alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 4-tert-Butylphthalic anhydride.
Reduction: 4-tert-Butylphthalic alcohol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-tert-Butylphthalic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-tert-Butylphthalic acid involves its interaction with various molecular targets, primarily through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
4-tert-Butylphthalic anhydride: A derivative formed by the dehydration of 4-tert-Butylphthalic acid.
4-tert-Butylbenzoic acid: Similar in structure but lacks the second carboxylic acid group.
Phthalic acid: The parent compound without the tert-butyl group.
Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts distinct physical and chemical properties. This group increases the compound’s hydrophobicity and alters its reactivity compared to phthalic acid and its other derivatives .
Propiedades
IUPAC Name |
4-tert-butylphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)7-4-5-8(10(13)14)9(6-7)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHQCWZLIYAJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345522 | |
| Record name | 4-tert-Butylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14236-13-6 | |
| Record name | 4-tert-Butylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)







![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)



